An In-Depth Technical Guide to Ethyl 2-(3-nitropyridin-2-yl)acetate: Synthesis, Application, and Analysis
An In-Depth Technical Guide to Ethyl 2-(3-nitropyridin-2-yl)acetate: Synthesis, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-nitropyridin-2-yl)acetate, bearing the CAS Number 154078-83-8 , is a pivotal heterocyclic building block in modern medicinal chemistry.[1] While not an active pharmaceutical ingredient itself, its true value lies in its role as a meticulously designed precursor for pharmacologically significant scaffolds. The strategic placement of a nitro group and an acetate ester on the pyridine ring creates a versatile platform for constructing more complex molecular architectures, particularly those found in targeted therapies like kinase inhibitors.
This guide provides an in-depth analysis of this compound, moving beyond simple data points to explain the causality behind its synthesis and application. We will explore its physicochemical properties, a robust synthetic pathway, its critical transformation into the 4-azaoxindole scaffold, and the analytical methods required for its characterization.
Physicochemical and Computed Properties
A comprehensive understanding of a compound's properties is the foundation of its effective use in synthesis. The key data for Ethyl 2-(3-nitropyridin-2-yl)acetate are summarized below.
| Property | Value | Source |
| CAS Number | 154078-83-8 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | ChemicalBook[2] |
| Molecular Weight | 210.19 g/mol | ChemicalBook[2] |
| Appearance | Typically a solid | N/A (Inferred) |
| Storage | Sealed in dry, room temperature | BLDpharm[3] |
| Boiling Point (Predicted) | 299.8 ± 25.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | ChemicalBook[4] |
| XLogP3 (Computed) | 0.9 | ECHEMI[5] |
| Topological Polar Surface Area | 85 Ų | ECHEMI[5] |
| Hydrogen Bond Acceptor Count | 5 | ECHEMI[5] |
Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes may exist, a highly effective and chemically intuitive approach involves a nucleophilic aromatic substitution followed by a decarboxylation step, a variation of the acetoacetic ester synthesis. This method is advantageous due to the commercial availability of the starting materials and the predictable nature of the reaction sequence.
The proposed two-step synthesis begins with 2-chloro-3-nitropyridine and ethyl acetoacetate.
Caption: Proposed synthesis workflow for Ethyl 2-(3-nitropyridin-2-yl)acetate.
Causality and Experimental Choices:
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Deprotonation: The synthesis is initiated by treating ethyl acetoacetate with a strong base, typically sodium ethoxide in ethanol. The ethoxide selectively removes a proton from the α-carbon (the carbon between the two carbonyl groups), which is highly acidic (pKa ≈ 11). This choice of base is critical; using the same alkoxide as the ester prevents transesterification, a common side reaction. The result is a resonance-stabilized enolate, a potent carbon nucleophile.
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Nucleophilic Aromatic Substitution (SₙAr): The enolate attacks the 2-position of 2-chloro-3-nitropyridine. This position is highly electron-deficient and activated for nucleophilic attack for two key reasons: (i) the inherent electron-withdrawing nature of the pyridine nitrogen and (ii) the powerful electron-withdrawing effect of the adjacent nitro group. The chloride ion is an excellent leaving group, facilitating the substitution.
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Hydrolysis and Decarboxylation: The resulting β-ketoester intermediate is then heated in the presence of aqueous acid. The acid catalyzes the hydrolysis of the ethyl ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final product. This decarboxylation step is the driving force of the reaction's final stage.
Core Application: A Gateway to the 4-Azaoxindole Scaffold
The primary utility of Ethyl 2-(3-nitropyridin-2-yl)acetate for drug development professionals is its role as a direct precursor to 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one , also known as 4-azaoxindole . This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Kinase inhibitors are a cornerstone of modern oncology and immunology, and the development of novel, selective inhibitors is a major research focus.[5]
The transformation from the nitro-ester to the bicyclic lactam is a clean, two-step process: catalytic hydrogenation followed by acid-catalyzed cyclization.
Caption: Transformation of the title compound to the 4-azaoxindole scaffold.
Protocol: Synthesis of 4-Azaoxindole
This protocol is adapted from methodologies described in the scientific literature for the synthesis of azaoxindoles from their corresponding amino-esters.[1]
Part 1: Catalytic Hydrogenation (Nitro Reduction)
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Setup: To a flask suitable for hydrogenation, add Ethyl 2-(3-nitropyridin-2-yl)acetate (1 equivalent).
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Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.
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Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight relative to the starting material).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr shaker) and stir the mixture vigorously at room temperature.
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Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, Ethyl 2-(3-aminopyridin-2-yl)acetate, is often used directly in the next step without further purification due to its potential instability.
Part 2: Acid-Catalyzed Cyclization (Lactamization)
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Dissolution: Dissolve the crude Ethyl 2-(3-aminopyridin-2-yl)acetate from the previous step in a suitable solvent like diethyl ether at room temperature.[1]
-
Acidification: Add aqueous hydrochloric acid (e.g., 2M solution) to the mixture.[1]
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Reaction: Stir the reaction vigorously at room temperature for 30 minutes to 1 hour.[1] The acid catalyzes the intramolecular cyclization of the amino group onto the ester carbonyl, with the elimination of ethanol, to form the stable five-membered lactam ring.
-
Isolation: The product, 4-azaoxindole, often precipitates as a solid. The volatiles can be removed under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Predicted NMR Data for Ethyl 2-(3-nitropyridin-2-yl)acetate
| ¹H NMR (Predicted) | Multiplicity | Integration | Approx. δ (ppm) | Assignment |
| Ethyl -CH₃ | Triplet | 3H | 1.2 - 1.3 | -O-CH₂-CH₃ |
| Methylene | Singlet | 2H | 4.0 - 4.2 | Py-CH₂ -COO- |
| Ethyl -CH₂ | Quartet | 2H | 4.2 - 4.3 | -O-CH₂ -CH₃ |
| Pyridine H-5 | dd | 1H | 7.5 - 7.6 | H-5 |
| Pyridine H-4 | dd | 1H | 8.5 - 8.6 | H-4 |
| Pyridine H-6 | dd | 1H | 8.8 - 8.9 | H-6 |
| ¹³C NMR (Predicted) | Approx. δ (ppm) | Assignment |
| Ethyl -CH₃ | ~14 | -O-CH₂-CH₃ |
| Methylene | ~40-45 | Py-CH₂ -COO- |
| Ethyl -CH₂ | ~62 | -O-CH₂ -CH₃ |
| Pyridine C-5 | ~125 | C -5 |
| Pyridine C-3 | ~135 | C -3 (C-NO₂) |
| Pyridine C-4 | ~145 | C -4 |
| Pyridine C-6 | ~155 | C -6 |
| Pyridine C-2 | ~158 | C -2 |
| Ester Carbonyl | ~168 | -C OO- |
Experimental NMR Data for 4-Azaoxindole
To validate the complete synthetic workflow, experimental data for the final product is crucial. Published data for 4-azaoxindole is as follows:
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¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H), 8.12 (m, 1H), 7.90 (m, 1H), 7.14 (m, 1H), 5.75 (s, 2H).[1]
Safety and Handling
As a nitroaromatic compound and a chemical intermediate, Ethyl 2-(3-nitropyridin-2-yl)acetate requires careful handling in a laboratory setting.
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Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
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Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. This may involve removal to a licensed chemical destruction facility. Do not discharge into sewer systems.
References
- Cenmed Enterprises. Ethyl (2 Nitropyridin 3 Yl)
- Echemi. ETHYL 2-(3-NITROPYRIDIN-2-YL)ACETATE Safety Data Sheets. Echemi. Accessed January 14, 2026.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Chemical Kinomics & Innovative Drug Discovery Lab. Drug Discovery - Inhibitor. Accessed January 14, 2026.
- Wang, Z., et al. (2018).
- Pavia, C., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7069.
- Ambeed. 32501-05-6 | 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one. Ambeed.com. Accessed January 14, 2026. (Note: This page cites Bioorganic and Medicinal Chemistry Letters, 2004, vol. 14, p. 953 - 957, which links CAS 154078-83-8 to the synthesis of 4-azaoxindole).
- Chemsrc. 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one. Chemsrc.com. Accessed January 14, 2026.
- BLDpharm. 154078-83-8 | Ethyl 2-(3-nitropyridin-2-yl)acetate. BLDpharm.com. Accessed January 14, 2026.
- ECHEMI. 154078-83-8, ETHYL 2-(3-NITROPYRIDIN-2-YL)ACETATE Formula. Echemi.com. Accessed January 14, 2026.
- Appretech Scientific Limited. ethyl 2-(3-nitropyridin-2-yl)acetate. Appretech.com. Accessed January 14, 2026.
- ChemicalBook. ETHYL 2-(3-NITROPYRIDIN-2-YL)ACETATE | 154078-83-8. ChemicalBook.com. Accessed January 14, 2026.
- ChemicalBook. ethyl 2-(3-nitropyridin-2-yl)acetate. ChemicalBook.com. Accessed January 14, 2026.
- Chemrio. ethyl 2-(3-nitropyridin-2-yl)acetate. Chemrio.com. Accessed January 14, 2026.
- Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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